
benzyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate
Descripción general
Descripción
Benzyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate is an organic compound with the molecular formula C14H17NO2 . It has a molecular weight of 231.29 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of benzyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate consists of 14 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . Detailed structural analysis such as NMR, HPLC, LC-MS, UPLC & more can be found in the product documentation .Physical And Chemical Properties Analysis
The physical and chemical properties of benzyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate include a molecular weight of 231.29 . The boiling point and storage conditions are not specified . More detailed information can be found in the product documentation .Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
- Research demonstrates efficient methods to access novel tetrahydro-1H-benzo[b]azepine-2-carboxylic acids and tricyclic tetrahydro-1-benzazepines with [a]-fused heterocyclic units, starting from 2-(allylaryl)glycinates. This methodology is pivotal for synthesizing key intermediates like benzo[b]azepine-2-carboxylates, further leading to diverse tricyclic target compounds (Guerrero et al., 2020).
Hydrogen-Bonded Assembly
- Another study explored the hydrogen-bonded assembly in benzazepine derivatives, highlighting the molecular linkages in different dimensions, crucial for understanding the structural chemistry of such compounds (Guerrero et al., 2014).
Stereoselective Epoxidation
- A synthesis approach involving stereoselective epoxidation of N-benzyl-N-methyl-2-cyclohepten-1-amine and tert-butyl 4-[benzyl(methyl)amino]-2,3,4,7-tetrahydro-1H-azepine-1-carboxylate was studied. This process is significant for creating new pseudosaccharides, a key aspect in synthetic chemistry (Larin et al., 2014).
Versatile Synthetic Routes
- Research has also been conducted on the synthesis of benzazepines and their conversion into various compounds, like quinolines, indicating the versatility of benzazepine derivatives in synthetic chemistry (Vogel et al., 1969).
High-Yielding Synthesis Methods
- Studies focused on developing high-yielding synthesis methods for methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate and its analogues, showcasing the efficiency of these methods in producing complex organic compounds (Vaid et al., 2014).
Castagnoli-Cushman Reaction
- The Castagnoli-Cushman reaction with benzo[d]oxepine-2,4(1H,5H)-dione was employed for preparing 2,3-disubstituted 4-oxo-2,3,4,5-tetrahydro-1H-benzo[d]azepine-1-carboxylic acids, an important process in medicinal chemistry (Adamovskyi et al., 2017).
Enantioselective Kinetic Resolution
- A method involving enantioselective acylation of racemic tetrahydroquinolin-4-ols and tetrahydro-1H-benzo[b]azepin-5-ols was studied, highlighting the significance of chiral resolution in pharmaceutical applications (Zhou et al., 2015).
Cycloaddition Reactions
- The study of [2+4] and [6+4] type cycloaddition reactions involving 1-ethoxycarbonyl-1H-azepine and 1-ethoxycarbonyl-1H-1,2-diazepine is crucial for understanding complex organic reactions (Saito et al., 1986).
Direcciones Futuras
The future directions for research on benzyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate and similar compounds include the development of new synthetic strategies for the intermolecular and intramolecular cyclization . There is also interest in creating new libraries of azepines, oxa- and thiazepines, and revealing previously unknown unique pharmacological properties of these compounds to discover new drugs .
Propiedades
IUPAC Name |
benzyl 2,3,6,7-tetrahydroazepine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c16-14(15-10-6-1-2-7-11-15)17-12-13-8-4-3-5-9-13/h1-5,8-9H,6-7,10-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNRFEHXMWFHVBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC=C1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662237 | |
| Record name | Benzyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate | |
CAS RN |
501121-88-6 | |
| Record name | Benzyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

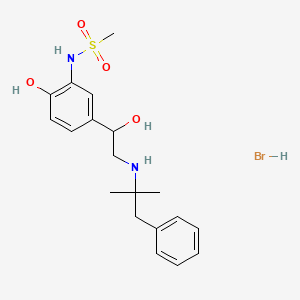
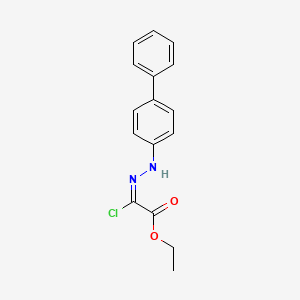




![1-methyl-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B1500258.png)
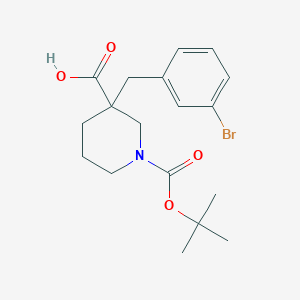
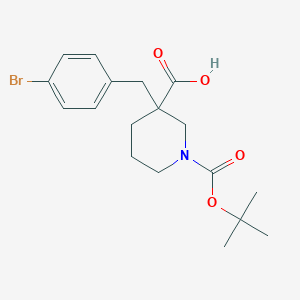
![Ethyl benzo[d]thiazole-7-carboxylate](/img/structure/B1500266.png)
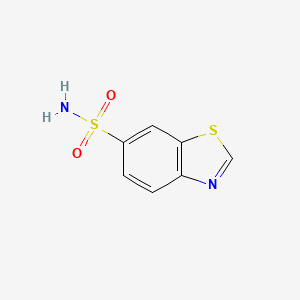

![3-[7R-Methyl-1R-(1R,4R,5-trimethyl-hex-2-enyl)-octahydro-inden-4-ylidenemethyl]-2,2-dioxo-2,3,4,5,6,7-hexahydro-1H-2l6-benzo[c]thiophen-5S-ol](/img/structure/B1500272.png)
